3-[(4-bromobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromobenzyl group, a chlorophenyl group, and an ethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromobenzyl and chlorophenyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-[(4-bromobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazole
- 3-[(4-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4H-1,2,4-triazole
- 3-[(4-bromobenzyl)sulfanyl]-5-(2,6-difluorobenzyl)-4H-1,2,4-triazole
Uniqueness
The uniqueness of 3-[(4-bromobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15BrClN3S |
---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(3-chlorophenyl)-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C17H15BrClN3S/c1-2-22-16(13-4-3-5-15(19)10-13)20-21-17(22)23-11-12-6-8-14(18)9-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
LAHFUXRDSMUVHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.